molecular formula C10H16N4O B1517042 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide CAS No. 1152853-97-8

2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide

Cat. No. B1517042
CAS RN: 1152853-97-8
M. Wt: 208.26 g/mol
InChI Key: QDCLUPWSWSZMEJ-UHFFFAOYSA-N
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Description

“2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1152842-04-0 . It has a molecular weight of 122.13 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is 1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 .


Physical And Chemical Properties Analysis

The compound “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” has a predicted density of 1.30±0.1 g/cm3 . The boiling point is predicted to be 349.5±22.0 °C .

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents has been explored. These compounds, including pyrazole derivatives, were evaluated for both in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Antitumor and Antioxidant Evaluation

  • Certain N-substituted-2-amino-1,3,4-thiadiazoles, which share a common motif with the amino and pyrazole groups, have been synthesized and evaluated for their antitumor and antioxidant activities. Some of these compounds exhibited promising activities, highlighting the potential of pyrazole derivatives in therapeutic applications (Hamama et al., 2013).

Antimicrobial Agents Development

  • The design and synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, including those with pyrazole functionalities, aimed at creating highly active antimicrobial agents against various microorganisms (Aly et al., 2011).

Inhibition of Lipoxygenase Activity

  • Novel compounds, including pyrazole-acetamide derivatives, have been explored as inhibitors of five-lipoxygenase activity protein (FLAP), demonstrating significant pharmacokinetic properties. These compounds are part of research efforts targeting inflammation pathways (Latli et al., 2015).

Antitumor Activities of Heterocyclic Compounds

  • The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their evaluation for antitumor activities. This research underscores the importance of heterocyclic compounds in developing new therapeutic agents (Shams et al., 2010).

Safety and Hazards

The safety information for “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9/h5-6,9H,1-4,7,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLUPWSWSZMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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